molecular formula C20H22N4O4S2 B2649635 N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851987-52-5

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Cat. No.: B2649635
CAS No.: 851987-52-5
M. Wt: 446.54
InChI Key: QLAMKZZVLFSYIG-UHFFFAOYSA-N
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Description

N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 5,7-dimethylbenzo[d]thiazole: This can be achieved by the cyclization of 2-amino-4,6-dimethylbenzenethiol with a suitable reagent such as carbon disulfide.

    Sulfonylation: The resulting benzo[d]thiazole derivative is then sulfonylated using a sulfonyl chloride, such as morpholinosulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Hydrazide Formation: Finally, the sulfonylated benzo[d]thiazole is reacted with hydrazine hydrate to form the desired benzohydrazide derivative.

Industrial Production Methods

Industrial production of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and chloroform.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer and anti-inflammatory activities, showing potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and inflammation, such as kinases and cyclooxygenases.

    Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can be compared with other benzothiazole derivatives:

    5,7-Dimethylbenzo[d]thiazol-2-yl)-N-methylglycine: Similar structure but different functional groups, leading to distinct biological activities.

    2-Aminobenzothiazole: A simpler benzothiazole derivative with broad applications in medicinal chemistry.

    Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Another benzothiazole derivative with potential anticancer properties.

The uniqueness of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-13-11-14(2)18-17(12-13)21-20(29-18)23-22-19(25)15-3-5-16(6-4-15)30(26,27)24-7-9-28-10-8-24/h3-6,11-12H,7-10H2,1-2H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAMKZZVLFSYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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